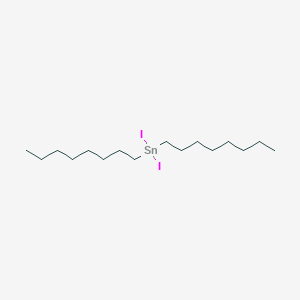

Diiodo(dioctyl)stannane

Description

Properties

CAS No. |

3091-30-3 |

|---|---|

Molecular Formula |

C16H34I2Sn |

Molecular Weight |

599.0 g/mol |

IUPAC Name |

diiodo(dioctyl)stannane |

InChI |

InChI=1S/2C8H17.2HI.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

UQCWKRIUDXVWRV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(I)I |

Origin of Product |

United States |

Synthetic Methodologies for Diorganotin Iv Diiodides

Direct Synthesis from Metallic Tin and Alkyl Halides

The direct reaction between metallic tin and an alkyl halide represents a fundamental method for the formation of diorganotin(IV) dihalides. google.com This method, in its basic form, involves the direct oxidative addition of the alkyl halide to metallic tin, yielding the desired diorganotin dihalide. For the synthesis of diiodo(dioctyl)stannane, this would involve the reaction of metallic tin with octyl iodide. The general reaction is as follows:

Sn + 2 R-X → R₂SnX₂

In the case of this compound:

Sn + 2 C₈H₁₇I → (C₈H₁₇)₂SnI₂

While this reaction can proceed without a catalyst, the efficiency and yield are often enhanced by the presence of a catalytic system.

The efficacy of the direct synthesis of diorganotin(IV) diiodides is significantly improved by the use of various catalytic systems. These catalysts facilitate the reaction, leading to higher yields and often milder reaction conditions.

The role of the oxygenated solvent as a co-catalyst is crucial, with suggestions that solvents containing more than one oxygen atom may exhibit greater activity. This synergistic effect between the metal halide and the oxygenated solvent is key to the high efficiency of the reaction.

Table 1: Illustrative Catalytic Systems for Direct Dialkyltin Diiodide Synthesis (Data based on analogous compounds)

| Alkyl Halide | Metal Halide Catalyst | Oxygenated Solvent | Product | Yield (%) |

| Butyl Iodide | Lithium Iodide | Tetrahydrofuran | Dibutyltin (B87310) Diiodide | High |

| Butyl Iodide | Magnesium Iodide | 1,2-Dimethoxyethane | Dibutyltin Diiodide | High |

Note: The yields are described as "high" in the literature for analogous compounds, but specific percentages for this compound are not available.

Quaternary ammonium (B1175870) salts have also been identified as effective catalysts for the direct synthesis of dialkyltin halides. These salts can act as phase-transfer catalysts, facilitating the reaction between the solid metallic tin and the organic halide. Studies on the reaction of alkyl chlorides with metallic tin have shown that organic ammonium halides can lead to good yields of both dialkyltin dichlorides and trialkyltin chlorides, with the product distribution being dependent on the reaction conditions and the amount of the organic base used.

For the synthesis of this compound, a quaternary ammonium iodide, such as a tetraalkylammonium iodide, would be a suitable catalyst. The iodide anion from the salt can enhance the reactivity of the tin surface.

Table 2: Potential Quaternary Ammonium Salt Catalysts for this compound Synthesis

| Catalyst Type | Example | Potential Role |

| Tetraalkylammonium Iodide | Tetrabutylammonium Iodide (TBAI) | Phase-transfer catalyst, Iodide source |

| Trialkylamine/Iodine mixture | Triethylamine and Iodine | In-situ formation of catalytic species |

The optimization of reaction parameters is critical for maximizing the yield and selectivity of the direct synthesis of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the physical state of the tin metal.

The reactivity of the direct synthesis is influenced by the particle size of the tin metal; a finer powder will have a larger surface area and is generally more reactive. The choice of solvent can also play a significant role, with polar aprotic solvents often favoring the reaction.

Temperature is a crucial parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential. The reaction time is also a key variable that needs to be optimized to ensure the complete conversion of the starting materials.

Influence of Catalytic Systems

Alkylation of Tin(IV) Halides

An alternative and widely used method for the synthesis of diorganotin(IV) dihalides is the alkylation of tin(IV) halides. This approach involves the reaction of a tin(IV) halide with an organometallic reagent that transfers an alkyl group to the tin atom.

Organometallic reagents are a cornerstone of this synthetic strategy. For the preparation of this compound, this would typically involve the reaction of tin(IV) iodide (SnI₄) with an organometallic reagent containing an octyl group.

A common route involves the synthesis of a tetraorganotin compound, such as tetra(n-octyl)tin, followed by a redistribution (comproportionation) reaction with a tin(IV) halide. Tetra(n-octyl)tin can be prepared via the Grignard reaction, where an octylmagnesium halide (e.g., octylmagnesium bromide) is reacted with a tin(IV) halide. google.com

The subsequent redistribution reaction with tin(IV) iodide would yield the desired this compound. The stoichiometry of this reaction can be controlled to favor the formation of the di-substituted product.

R₄Sn + SnX₄ → 2 R₂SnX₂

Specifically for this compound:

(C₈H₁₇)₄Sn + SnI₄ → 2 (C₈H₁₇)₂SnI₂

Organoaluminum compounds are also effective alkylating agents for tin(IV) halides. Trioctylaluminum, for example, could be used to alkylate tin(IV) iodide. An advantage of using organoaluminum reagents is that the reaction can sometimes be controlled to achieve partial alkylation directly, potentially avoiding the need for a separate redistribution step.

Table 3: Organometallic Reagents for the Synthesis of this compound via Alkylation

| Organometallic Reagent | Precursor for Reagent | Reaction with Tin(IV) Halide |

| Octylmagnesium Halide | Octyl Halide and Mg | Forms Tetra(n-octyl)tin, followed by redistribution with SnI₄ |

| Trioctylaluminum | Octene and Aluminum | Can potentially directly alkylate SnI₄ to (C₈H₁₇)₂SnI₂ |

Utilization of Organometallic Reagents

Grignard Reagents

The reaction of a tin(IV) halide, such as tin(IV) chloride (SnCl₄), with a Grignard reagent (RMgX) is a classic and versatile method for creating tin-carbon bonds. wikipedia.org This pathway is particularly useful for producing symmetrical tetraorganotin compounds (R₄Sn). For the synthesis of a dioctyltin (B90728) derivative, an octylmagnesium halide (e.g., C₈H₁₇MgBr) would be used.

While highly effective for creating tetraalkyltins, achieving partial alkylation to directly yield diorganotin dihalides like dioctyltin diiodide can be challenging unless the organic group 'R' is very bulky. lupinepublishers.com To obtain the desired diorganotin dihalide, a subsequent redistribution reaction, also known as the Kocheshkov comproportionation, is often necessary. This involves reacting the tetraorganotin compound with additional tin(IV) halide. wikipedia.org

The selectivity of this redistribution can be controlled by the stoichiometry of the reactants: R₄Sn + SnCl₄ → 2 R₂SnCl₂

This method, while effective, often requires multiple steps and careful control of reaction conditions to maximize the yield of the desired diorganotin dihalide. uu.nl The Grignard reagents themselves are prepared from magnesium metal and an alkyl or aryl halide, a process that requires large volumes of solvent and can be expensive for industrial-scale production. lupinepublishers.comlupinepublishers.com

Table 1: Grignard Reagent Synthesis of Organotin Compounds

| Reactants | Product | Reaction Type | Notes |

|---|---|---|---|

| SnCl₄ + 4 CH₃CH₂MgBr | (CH₃CH₂)₄Sn | Alkylation | Forms tetraethyltin. wikipedia.org |

| R₄Sn + SnCl₄ | 2 R₂SnCl₂ | Redistribution | Key step to obtain diorganotin dihalides. wikipedia.org |

Organoaluminum Compounds

On an industrial scale, the use of organoaluminum compounds (AlR₃) for the alkylation of tin(IV) chloride is often preferred due to lower costs and better control over partial alkylation. lupinepublishers.comlupinepublishers.com Unlike Grignard reagents, the reaction with trialkylaluminum compounds can be controlled to directly produce diorganotin dichlorides, which are precursors to diiodides. lupinepublishers.com Dioctyltin dichloride, a direct precursor to this compound, is manufactured industrially using this method. lupinepublishers.comlupinepublishers.com

The general reaction is: 3 SnCl₄ + 2 R₃Al → 3 R₂SnCl₂ + 2 AlCl₃

This direct route to the dialkyltin dichloride is more efficient than the two-step process often required with Grignard reagents. lupinepublishers.com The resulting dioctyltin dichloride can then be converted to this compound through a halide exchange reaction. This approach offers a more selective and economically viable pathway for large-scale production. uu.nl

Table 2: Comparison of Grignard and Organoaluminum Routes

| Feature | Grignard Reagents (RMgX) | Organoaluminum Compounds (AlR₃) |

|---|---|---|

| Direct Product | Primarily tetraorganotins (R₄Sn). lupinepublishers.com | Can directly yield diorganotin dihalides (R₂SnX₂). lupinepublishers.com |

| Selectivity | Difficult to stop at partial alkylation. lupinepublishers.com | Partial alkylation is controllable. lupinepublishers.com |

| Industrial Cost | More expensive, requires large solvent volumes. lupinepublishers.com | Lower cost. lupinepublishers.com |

| Example | 4 C₂H₅MgBr + SnCl₄ → (C₂H₅)₄Sn + 4 MgClBr. wikipedia.org | 2 (C₄H₉)₃Al + 3 SnCl₄ → 3 (C₄H₉)₂SnCl₂ + 2 AlCl₃. lupinepublishers.com |

Novel Synthetic Routes for Substituted Diorganotin(IV) Compounds

Beyond the traditional alkylation methods, research into novel synthetic pathways continues to provide alternative routes to organotin compounds.

Reactions of Carbonyl-Activated Olefins with Tin(II) Halides

A more recent and specialized approach involves the reaction of carbonyl-activated olefins with tin(II) halides, such as tin(II) chloride (SnCl₂). This method offers a pathway to functionalized diorganotin compounds. While not a direct route to simple alkyltins like this compound, it demonstrates the versatility of tin chemistry. The reaction mechanism involves the tin(II) halide mediating a reduction of an α,β-alkynyl carbonyl compound to its corresponding alkane. up.ac.za This reactivity highlights the potential for tin(II) halides to participate in complex organic transformations that could be adapted for the synthesis of functionalized organotin structures.

Control over Selectivity and Yield in Organotin(IV) Halide Preparation

Achieving high selectivity and yield is a critical aspect of organotin halide synthesis, particularly when targeting a specific compound like a diorganotin dihalide over mono-, tri-, or tetra-substituted products. uu.nl

The primary method for controlling the product distribution in reactions between tin(IV) halides and alkylating agents (like Grignard or organoaluminum reagents) is the careful management of the stoichiometry of the reactants. wikipedia.org

For instance, in the redistribution reaction between a tetraorganotin (R₄Sn) and tin(IV) chloride (SnCl₄), the molar ratio determines the main product:

1 R₄Sn : 1 SnCl₄ favors the formation of 2 R₂SnCl₂

3 R₄Sn : 1 SnCl₄ favors the formation of 4 R₃SnCl

1 R₄Sn : 3 SnCl₄ favors the formation of 4 RSnCl₃

As previously noted, organoaluminum reagents provide better inherent selectivity for partial alkylation, allowing for the direct synthesis of R₂SnCl₂ from SnCl₄, thereby avoiding the need for a separate redistribution step and simplifying the process of obtaining high yields of the desired diorganotin halide. lupinepublishers.com Further control can be exerted through reaction parameters such as temperature, solvent, and the rate of addition of reagents, which can influence reaction kinetics and minimize the formation of undesired byproducts. nih.gov

Structural Elucidation and Spectroscopic Characterization of Diiodo Dioctyl Stannane Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for characterizing organotin compounds, offering detailed information about the structure and electronic environment of the tin atom and its organic ligands. nih.gov Both ¹H and ¹³C NMR are routinely used, with chemical shifts and coupling constants providing critical data for structural assignment. rsc.orgrsc.orgmdpi.comnih.gov

The ¹H NMR spectrum of a diorganotin dihalide like diiodo(dioctyl)stannane is expected to be dominated by the signals from the two octyl chains. The spectrum for the analogous compound, dichlorodioctylstannane, provides a clear model for the expected resonances. youtube.com The signals for the methylene (-CH₂-) groups typically appear as a series of multiplets, while the terminal methyl (-CH₃) group appears as a triplet.

The protons on the carbon alpha to the tin atom (Sn-CH₂-) are the most deshielded of the alkyl chain protons due to the electropositive nature of the tin center. In this compound, this effect would be modulated by the electronegativity of the iodine atoms. As iodine is less electronegative than chlorine, the α-CH₂ protons in the diiodo- compound are expected to be slightly more shielded (shifted to a lower ppm value) compared to the dichloro- analogue.

Table 1: Expected ¹H NMR Spectral Data for this compound based on Dichlorodioctylstannane Analogue

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Sn-CH₂- | ~1.8 | Multiplet |

| -(CH₂)₆- | ~1.3 - 1.5 | Broad Multiplet |

| -CH₃ | ~0.9 | Triplet |

Data extrapolated from known spectra of dichlorodioctylstannane. youtube.comwikipedia.org

In the proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom in the octyl chains produces a distinct singlet. nih.gov The chemical shifts provide direct information about the carbon skeleton. rsc.org Similar to the proton spectrum, the carbon atom directly bonded to the tin (Sn-C) is the most affected. Its chemical shift is influenced by the nature of the halides attached to the tin atom.

For the analogue dibutyltin (B87310) dichloride, the α-carbon (Sn-CH₂) signal is significantly downfield. chemguide.co.uk A similar pattern is expected for this compound, with the remaining six methylene carbons of the chain appearing closely grouped in the aliphatic region, and the terminal methyl carbon being the most shielded (lowest ppm value). The substitution of chlorine with the less electronegative iodine would likely cause an upfield shift for the α-carbon.

Table 2: Expected ¹³C NMR Spectral Data for this compound based on Dialkyltin Dihalide Analogues

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Sn-C H₂- | 25 - 30 |

| Sn-CH₂-C H₂- | 30 - 35 |

| -(C H₂)₅- | 22 - 32 |

| -C H₃ | ~14 |

Data extrapolated from known spectra of dichlorodioctylstannane and dibutyltin dichloride. youtube.comchemguide.co.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and bond strengths. msu.eduyoutube.com An IR spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–600 cm⁻¹), where complex vibrations unique to the molecule occur. msu.edunorthwestern.edu

For this compound, the mid-IR spectrum is expected to be dominated by the absorptions of the octyl groups. Key expected bands include:

C-H Stretching: Strong absorptions in the 3000–2850 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the methylene and methyl groups. libretexts.org

C-H Bending: Bands corresponding to scissoring (~1470 cm⁻¹) and rocking (~725 cm⁻¹) vibrations of the CH₂ groups. libretexts.org

Table 3: Expected Characteristic Infrared Frequencies for this compound

| Vibration | Expected Frequency Range (cm⁻¹) | Region |

|---|---|---|

| ν(C-H) | 2850 - 3000 | Mid-IR |

| δ(C-H) | 1350 - 1470 | Mid-IR |

| ν(Sn-C) | 500 - 600 | Far-IR |

| ν(Sn-I) | < 200 | Far-IR |

Frequency ranges are based on general group frequencies and trends in organotin halides. libretexts.orgs-a-s.org

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. libretexts.org While IR spectroscopy depends on a change in the molecule's dipole moment during a vibration, Raman activity depends on a change in the bond's polarizability. edinst.com For molecules with a center of symmetry, some vibrations may be active in Raman but forbidden in IR, and vice versa.

For this compound, the C-H stretching and bending modes of the octyl chains will also be present in the Raman spectrum. However, the most significant feature in the low-frequency region would be the symmetric Sn-I stretching mode. Symmetrical vibrations of bonds involving heavy atoms, such as the Sn-I bond, often produce strong, characteristic signals in Raman spectra. This symmetric Sn-I stretch is expected to appear as an intense band in the low-wavenumber region, likely below 200 cm⁻¹, providing clear evidence for the Sn-I bond. libretexts.orgedinst.com

Table 4: Expected Characteristic Raman Shift for this compound

| Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| νs(Sn-I) | 150 - 200 | Strong |

Frequency range estimated based on trends for heavy atom vibrations.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. wikipedia.orgchemguide.co.uk The pattern of these fragments provides valuable structural information.

The mass spectrum of this compound is expected to show a characteristic isotopic cluster for the molecular ion, reflecting the multiple stable isotopes of tin. The fragmentation process for dialkyltin dihalides typically proceeds through the sequential loss of the alkyl chains and halogen atoms. chemguide.co.uklibretexts.orgmiamioh.edu

Common fragmentation pathways would include:

Loss of an octyl radical (•C₈H₁₇) to form the [Sn(C₈H₁₇)I₂]⁺ ion.

Loss of a second octyl radical to form the [SnI₂]⁺ ion.

Loss of an iodine atom (•I) from the molecular ion or subsequent fragments.

Fragmentation of the octyl chains themselves, leading to clusters of peaks separated by 14 mass units (-CH₂-). libretexts.org

The presence of the tin isotopic pattern in a fragment ion confirms that the tin atom is part of that fragment, aiding in the elucidation of the fragmentation pathway.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| Ion | Description |

|---|---|

| [Sn(C₈H₁₇)₂I₂]⁺ | Molecular Ion (M⁺) |

| [Sn(C₈H₁₇)I₂]⁺ | Loss of one octyl radical |

| [Sn(C₈H₁₇)₂I]⁺ | Loss of one iodine atom |

| [SnI₂]⁺ | Loss of two octyl radicals |

Fragmentation patterns are based on established principles for organotin halides. youtube.comchemguide.co.ukmiamioh.edu

X-ray Crystallography for Molecular and Supramolecular Structure

A specific crystal structure for this compound is not reported in the surveyed literature. However, the molecular geometry can be predicted based on Valence Shell Electron Pair Repulsion (VSEPR) theory and comparison with known structures of analogous diorganotin(IV) compounds.

The central tin atom in this compound is bonded to four substituents (two octyl groups and two iodine atoms) with no lone pairs on the tin. This arrangement results in a tetracoordinate tin(IV) center. The expected geometry is a distorted tetrahedron. The C-Sn-C and I-Sn-I bond angles would deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the octyl groups and the large size of the iodine atoms. In the solid state, intermolecular interactions could potentially lead to a higher coordination number at the tin center, resulting in a more complex supramolecular structure, though simple tetracoordination is most common for unhindered dialkyltin dihalides.

Analysis of Tin Coordination Environments

The coordination environment of the tin atom in diorganotin(IV) compounds, such as this compound and its analogues, is a critical determinant of their chemical and physical properties. The tin atom in diorganotin dihalides (R₂SnX₂) typically features a coordination number of four, resulting in a tetrahedral geometry. wikipedia.org However, the tin(IV) center in these molecules is a potent Lewis acid, readily accepting electron pairs from donor ligands to expand its coordination sphere. lupinepublishers.comnih.gov This leads to the frequent observation of hypercoordinated tin atoms with coordination numbers of five or six. wikipedia.orgnih.gov

Spectroscopic techniques, particularly ¹¹⁹Sn Nuclear Magnetic Resonance (NMR), are exceptionally sensitive to the coordination number and geometry of the tin atom. A significant correlation exists between the ¹¹⁹Sn chemical shift (δ(¹¹⁹Sn)) and the coordination number. Generally, an increase in the coordination number from four to five, or five to six, induces a substantial upfield shift (a move to more negative ppm values) in the ¹¹⁹Sn NMR spectrum. dur.ac.uknorthwestern.edu This phenomenon allows for the confident assignment of the tin coordination environment in solution. For diorganotin(IV) compounds, four-coordinate species typically exhibit resonances in the range of +200 to -60 ppm, five-coordinate species from -90 to -190 ppm, and six-coordinate species from -210 to -500 ppm.

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (ppm) | Example Compound Class |

|---|---|---|---|

| 4 | Tetrahedral | +200 to -60 | R₂SnX₂ in non-coordinating solvents |

| 5 | Trigonal Bipyramidal | -90 to -190 | R₂SnX₂·L (L = Lewis base) |

| 6 | Octahedral | -210 to -500 | R₂SnX₂·L₂ (L = Lewis base) |

The structural data from these analogues provide a model for the coordination environment of this compound when it interacts with donor species. Key parameters, such as Sn-C and Sn-Ligand bond lengths and the C-Sn-C bond angle, are characteristic of this hexacoordinate state.

| Compound | Sn-C Bond Length (Å) | Sn-Ligand Bond Length (Å) | C-Sn-C Bond Angle (°) | Reference |

|---|---|---|---|---|

| Di-n-butyltin(IV)bis[N-methyl p-fluorobenzohydroxamate] | 2.126, 2.133 | Sn-O: 2.110 - 2.259 | 145.9 | nih.gov |

| Dimethyltin(IV)bis[N-methyl p-fluorobenzohydroxamate] | 2.105, 2.109 | Sn-O: 2.112 - 2.270 | 147.2 | nih.gov |

| Di(n-butyl)bis(N,N-dipropyldithiocarbamato)tin(IV) | Not specified | Sn-S: 2.505 - 2.618 | Not specified | researchgate.net |

The analysis of these analogues demonstrates that while the fundamental structure of this compound is a four-coordinate tetrahedron, its high Lewis acidity predisposes the tin center to expand its coordination to five or, more commonly, six. This results in trigonal bipyramidal or distorted octahedral geometries, respectively, which can be readily identified by characteristic upfield shifts in ¹¹⁹Sn NMR spectra and confirmed by structural parameters from X-ray diffraction studies of similar compounds. lupinepublishers.comnih.govnih.gov

Theoretical and Computational Chemistry Studies on Organotin Iv Dihalides

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying organotin compounds due to its balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, providing a detailed understanding of their chemical behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Diiodo(dioctyl)stannane is central to its reactivity. DFT calculations allow for the determination of the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In diorganotin(IV) dihalides, the HOMO is typically associated with the p-orbitals of the halogen atoms and the Sn-C bonds, while the LUMO is primarily centered on the tin atom, possessing significant anti-bonding character with respect to the Sn-halogen and Sn-C bonds. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Diorganotin(IV) Compounds

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Dibenzyltin dichloride | B3LYP/LanL2DZ | -7.21 | -0.41 | 6.80 |

Data is illustrative and based on calculations for analogous compounds.

Prediction of Spectroscopic Parameters

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data, including NMR and infrared (IR) spectra. By calculating the magnetic shielding tensors and vibrational frequencies, computational methods can aid in the assignment of experimental spectra and provide a deeper understanding of the molecular structure.

For this compound, DFT could predict the ¹¹⁹Sn, ¹³C, and ¹H NMR chemical shifts. The calculated chemical shifts for analogous organotin compounds have shown good correlation with experimental values, helping to elucidate solution structures. The predicted IR spectrum would reveal characteristic vibrational modes, such as the Sn-I and Sn-C stretching frequencies, providing insights into the bonding environment of the tin center. For instance, in dibenzyltin dichloride, the Sn-C and Sn-Cl stretching vibrations have been identified through DFT calculations.

Table 2: Predicted Spectroscopic Data for an Analogous Diorganotin Dihalide (Dibenzyltin dichloride)

| Parameter | Method | Calculated Value |

|---|---|---|

| Dipole Moment | B3LYP/LanL2DZ | 4.30 Debye |

| Sn-C Stretching Freq. | B3LYP/LanL2DZ | (Not specified) |

Data is illustrative and based on calculations for analogous compounds.

Investigation of Reaction Mechanisms and Transition States

DFT is particularly powerful for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This includes locating and characterizing transition states, which are the energy maxima along the reaction coordinate. For organotin compounds, this can be applied to understand processes such as ligand substitution, which is fundamental to their chemistry.

For a reaction involving this compound, such as the substitution of an iodide ligand, DFT calculations could model the associative or dissociative pathways. By calculating the activation energies for these pathways, the most likely mechanism can be determined. While specific studies on this compound are lacking, research on other transition metal and main group element complexes demonstrates the utility of this approach. The calculations would provide insights into the geometry of the transition state and the role of the entering and leaving groups in determining the reaction rate.

Quantum Chemical Modeling of Bonding and Intermolecular Interactions

Beyond DFT, other quantum chemical methods can be employed to analyze the nature of chemical bonds and intermolecular forces. Natural Bond Orbital (NBO) analysis, for example, can provide a detailed picture of the bonding in this compound.

NBO analysis can quantify the hybridization of the tin atom and the nature of the Sn-C and Sn-I bonds, revealing their covalent and ionic character. It can also identify hyperconjugative interactions, which contribute to the stability of the molecule. For the Sn-I bond, NBO analysis would likely show a significant degree of polarization due to the difference in electronegativity between tin and iodine.

Furthermore, computational models can be used to study intermolecular interactions, such as van der Waals forces, which are important in the solid-state packing of this compound. By calculating the interaction energies between molecules, it is possible to understand and predict the crystal structure and bulk properties of the compound.

Advanced Applications in Materials Science and Catalysis

Role in Polymerization Processes and Polymer Science

The utility of diiodo(dioctyl)stannane in polymer science is primarily derived from its status as a diorganotin dihalide. Organotin compounds, in general, are integral to various industrial applications, including acting as stabilizers for polyvinyl chloride (PVC) and as catalysts for polyurethane formation and silicone vulcanization. wikipedia.orggelest.com The dioctyltin (B90728) moiety is of particular interest due to the lower toxicity of its derivatives compared to their methyl and butyl counterparts. gelest.com this compound serves as a key intermediate for introducing the dioctyltin unit into polymer structures, thereby modifying their properties or imparting specific functionalities.

Precursors for Organotin-Containing Polymeric Materials

This compound is a valuable precursor for synthesizing polymers that contain tin within their structure, either as part of the main chain or as a pendant group. The synthesis of organotin compounds has a long history, dating back to the isolation of diethyltin (B15495199) diiodide in 1849. lupinepublishers.com Organotin halides like this compound are crucial intermediates. gelest.com They are typically prepared through redistribution reactions between a tetraorganotin (like tetraoctyltin) and a tin tetrahalide (like tin tetraiodide) or via the direct reaction of metallic tin with an alkyl halide (octyl iodide). wikipedia.orggelest.com

Once formed, the iodine atoms in this compound can be substituted by various nucleophiles. This reactivity allows for the creation of difunctional organotin monomers. For example, reaction with a dicarboxylic acid or a diol would yield a dioctyltin-containing polyester precursor. These monomers can then be copolymerized with other organic monomers to produce organotin-containing polymers. nih.gov This method allows for the precise incorporation of the tin atom, which can influence the polymer's thermal stability, refractive index, and biocidal properties.

| Synthesis Pathway for Organotin Monomers | Description | Example Reactant for this compound | Resulting Monomer Type |

| Nucleophilic Substitution | The halide atoms (iodine) are replaced by nucleophilic groups. | Dicarboxylic acids, Diols, Diamines | Diesters, Diethers, Diamides of Dioctyltin |

| Grignard Reaction | Reaction with a Grignard reagent containing a polymerizable group. | Vinylmagnesium bromide | Dioctyl(divinyl)stannane |

| Hydrolysis/Condensation | Controlled hydrolysis leads to the formation of stannoxane precursors. | Water/Base | Dioctyltin oxide (precursor to polystannoxanes) |

Utilization as Monomers in Conjugated Polymer Synthesis

Conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, leading to unique electronic and optical properties. This compound can be employed as a monomer in specific polycondensation reactions to create these advanced materials.

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, widely used to form carbon-carbon bonds. wiley-vch.dewikipedia.org In the context of polymer synthesis, this is extended to Stille polycondensation, where a di-stannane monomer is reacted with a di-halide monomer. wiley-vch.de

In this framework, this compound can act as the organodihalide component. It can be copolymerized with an aromatic or heteroaromatic bis(trialkylstannyl) comonomer. The palladium catalyst facilitates the coupling, creating a new carbon-carbon bond and extending the polymer chain. The dioctyl groups on the tin atom enhance the solubility of the resulting polymer in organic solvents, which is crucial for processing and characterization. While the tin atom from the this compound is eliminated as a trialkyltin iodide byproduct, the organic moiety to which it was originally attached becomes part of the conjugated backbone. However, a more common approach involves creating stannole monomers (five-membered rings containing a tin atom) which are then polymerized, selectively leaving the tin in the polymer backbone. nih.govuni-hannover.de

Generalized Stille Polycondensation Scheme: n Ar(SnR₃)₂ + n I-R'-I → [-Ar-R'-]n + 2n R₃SnI (Where I-R'-I could be an aromatic diiodide derived from or analogous to this compound's organic framework)

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations. DArP creates C-C bonds by coupling a C-H bond directly with a C-X (halide) bond, thereby avoiding the synthesis of organometallic (tin or boron) reagents.

Because the core principle of DArP is to eliminate the need for organotin compounds, this compound is not utilized as a monomer in this specific polymerization technique. The methodology is designed to bypass the pre-functionalization step that creates organostannanes. This distinction highlights the evolving strategies in conjugated polymer synthesis, with a trend towards reducing the use of toxic and costly organotin reagents.

| Polymerization Method | Role of this compound | Key Features | Byproducts |

| Stille Polymerization | Can act as the dihalide comonomer. | Palladium-catalyzed; couples organostannanes with organic halides. wiley-vch.dewikipedia.org | Organotin halides (e.g., R₃SnI). |

| Direct Arylation Polymerization (DArP) | Not utilized. | Palladium-catalyzed; couples C-H bonds with C-X bonds, avoiding organotin reagents. | Typically a hydrogen halide (e.g., HI). |

Catalytic Roles in Polymer Synthesis

Organotin compounds, particularly diorganotin derivatives, are well-known for their catalytic activity, functioning as Lewis acids in various polymerization reactions. rjpbcs.com Compounds such as dioctyltin dilaurate (DOTL) and dioctyltin oxide (DOTO) are widely used as catalysts for polyurethane production, silicone curing, and in esterification and transesterification reactions. atamanchemicals.combnt-chemicals.com

This compound, as an organotin dihalide, also possesses Lewis acidic character. gelest.com The tin center can coordinate with electron-rich species (like the oxygen of a carbonyl or hydroxyl group), activating the substrate for nucleophilic attack. This mechanism is central to its potential catalytic role in:

Polyurethane Formation : Catalyzing the reaction between isocyanates and polyols.

Polyesterification : Promoting condensation reactions between diols and diacids.

Silicone Curing : Facilitating the moisture-activated cross-linking of silane-functionalized polymers. A patent mentions organotin halides generally as Lewis acid catalysts for this purpose. google.com

The catalytic activity of dioctyltin compounds is generally lower than their dibutyltin (B87310) counterparts, but they are often favored due to their improved toxicological profile. gelest.com

| Dioctyltin Compound | CAS Number | Primary Catalytic Application |

| Dioctyltin oxide (DOTO) | 870-08-6 | Polyurethane coatings, polyester and alkyd resins, silicone-based systems. bnt-chemicals.com |

| Dioctyltin dilaurate (DOTL) | 3648-18-8 | Polyurethane production, silicone curing, PVC heat stabilization. atamanchemicals.com |

| Dioctyltin diketanoate | 34505-67-6 | PVC stabilization, catalyst in polymer production. atamanchemicals.com |

| This compound | 2516-63-4 | Potential Lewis acid catalyst in condensation and curing reactions. |

Implementation in Dynamic Covalent Chemistry (DCC) for Polymer Materials

Dynamic Covalent Chemistry (DCC) is a field that utilizes reversible covalent bond formation to create adaptive and responsive materials. rsc.orgrsc.org These materials can change their structure and properties in response to external stimuli (like heat or light), enabling applications such as self-healing polymers, adaptable networks, and recyclable thermosets.

The core of DCC lies in the reversibility of specific covalent bonds, such as imines, disulfides, or boronic esters. While the tin-iodine bond in this compound is a covalent bond, its application within the framework of DCC for creating dynamic polymer materials is not well-documented in current scientific literature. The reactions involving organotin halides are typically irreversible under standard polymerization conditions. Therefore, at present, there is no established role for this compound in the synthesis of dynamic covalent polymer networks. The focus of its application remains in more traditional, irreversible polymerization methodologies.

Design of Polymer Photocatalysts and Materials for Organic Electronics

While direct evidence for the use of this compound in polymer photocatalysts is not available, organotin compounds, in general, are recognized for their potential in materials science. Organotin complexes can serve as effective photostabilizers for various materials, including polymers, by absorbing and dissipating ultraviolet radiation. This property is crucial in preventing material degradation from sun exposure. In the realm of organic electronics, organotin compounds have been explored for their semiconducting properties. The optical, electrical, and electroluminescent activities of organotin complexes are influenced by the nature of the organic groups and anionic ligands attached to the tin ion. These compounds have been investigated for their potential use in various electronic devices such as diodes, transistors, and solar cells. The synthesis of organotin compounds derived from Schiff bases, for instance, has been a subject of study for applications in organic light-emitting diodes (OLEDs). The specific contribution of this compound to these fields remains an area for future research.

Catalytic Functions in Organic Transformations

Organotin compounds are well-established as versatile catalysts in a range of organic reactions. Their catalytic activity often stems from the Lewis acidity of the tin center, which can activate substrates and facilitate bond formation.

The role of organotin compounds in mediating electron transfer is a complex area. While specific studies on this compound as an electron transfer agent are not prominent, the broader class of organometallic compounds, including those of tin, can participate in redox reactions. The tin atom in organotin compounds can exist in different oxidation states, suggesting a potential for involvement in electron transfer processes. For instance, the synthesis of organotin complexes can be achieved through redox reactions involving tin salts and suitable reducing agents, where tin is reduced from a higher to a lower oxidation state. This inherent redox capability is a fundamental aspect that could be harnessed in catalytic cycles involving electron transfer.

Organotin reagents have a well-documented history in the formation of carbon-carbon bonds, most notably in the Stille coupling reaction. This palladium-catalyzed cross-coupling reaction utilizes an organotin compound and an organic halide to form a new C-C bond, and it has become a powerful tool in organic synthesis. While trialkyltin derivatives are most commonly employed in the Stille reaction, the principles of transmetalation and reductive elimination that underpin this chemistry are central to the utility of organometallics in C-C bond formation. Organotin complexes are also known to catalyze other important C-C bond-forming reactions, such as the Suzuki and Sonogashira couplings. The specific efficacy and selectivity of this compound in such transformations have not been extensively reported.

Organotin compounds are utilized in both homogeneous and heterogeneous catalysis. In homogeneous systems, the organotin catalyst is dissolved in the reaction medium, offering high activity and selectivity. Diorganotin compounds, for example, are effective catalysts for polyurethane formation and silicone vulcanization.

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a significant area of research aimed at improving catalyst recovery and reusability. While specific examples of this compound in heterogeneous systems are not readily found, the immobilization of organotin species onto solid supports is a general strategy to create such catalysts. The inherent properties of organotin compounds, such as their Lewis acidity and ability to coordinate with various ligands, make them attractive candidates for the design of novel catalytic systems.

Future Directions in Diiodo Dioctyl Stannane Research

Development of Environmentally Benign Synthetic Pathways

The conventional synthesis of diorganotin dihalides often involves toxic starting materials and produces hazardous byproducts, necessitating the development of greener alternatives. justia.com Future research will prioritize the creation of economically viable and environmentally safe procedures for producing Diiodo(dioctyl)stannane with high purity. justia.com

A primary focus will be on optimizing the direct synthesis method, which involves the reaction of metallic tin with octyl iodide. researchgate.net This approach avoids the use of highly toxic tetraorganotin precursors. justia.com Research efforts will likely concentrate on developing highly active and selective catalyst systems that can operate under milder conditions, thereby reducing energy consumption and minimizing waste. researchgate.net Combinations of metal halides and specific solvents have shown promise in catalyzing such direct reactions for similar compounds. researchgate.net

Another avenue of exploration is the use of alternative energy sources, such as microwave irradiation or sonochemistry, to enhance reaction rates and yields in direct synthesis. These methods can often lead to cleaner reactions with shorter processing times. The development of solvent-free reaction conditions or the use of recyclable and non-toxic solvents will also be a critical goal in creating truly sustainable synthetic pathways.

Table 1: Comparison of Synthetic Pathways for Diorganotin Dihalides

| Synthetic Pathway | Precursors | Advantages | Challenges for Future Research |

|---|---|---|---|

| Redistribution Reaction | Tetraorganotin (R₄Sn) + Tin Tetrahalide (SnX₄) | High yield for some derivatives. | Use of toxic and hazardous starting materials; complex purification. justia.com |

| Direct Synthesis | Metallic Tin (Sn) + Alkyl Halide (RX) | Atom-economical; avoids highly toxic organotin precursors. researchgate.net | Requires catalysts and often high temperatures; optimization of catalyst systems for efficiency and selectivity. researchgate.net |

| Grignard Route | Grignard Reagent (RMgX) + Tin Tetrahalide (SnX₄) | Versatile for various organic groups. | Stoichiometric use of magnesium; generation of magnesium halide waste. |

Exploration of Novel Reactivity and Functionalization Strategies

The reactivity of this compound is largely dictated by the two labile tin-iodine bonds. While established reactions include conversion to the corresponding oxide with potassium hydroxide or the formation of tetraorganotins using Grignard reagents, a significant opportunity lies in exploring more nuanced and novel transformations. researchgate.net

Future work will likely focus on controlled substitution reactions where the iodide ligands are replaced by a wide array of functional groups. This could include:

Coordination with Complex Ligands: Introducing bidentate or polydentate ligands (e.g., thiosemicarbazones, Schiff bases) to create stable, well-defined coordination complexes with unique geometries. nih.gov The nature of these ligands can be tailored to influence the compound's electronic and photophysical properties.

Formation of Macrocycles and Polymers: Using this compound as a building block for supramolecular structures. The reaction with difunctional linkers could lead to the formation of macrocycles or coordination polymers, where the dioctyltin (B90728) units are regularly spaced.

Reductive Coupling Reactions: Exploring the reduction of this compound to generate transient dioctylstannylene intermediates. These highly reactive species could be trapped with various substrates, opening pathways to novel cyclic and acyclic organotin structures.

These functionalization strategies will transform this compound from a simple intermediate into a versatile platform for constructing complex molecular architectures.

Advanced Materials Design Leveraging Specific Tin Coordination Chemistry

The specific coordination chemistry of tin provides a powerful tool for designing advanced materials. researchgate.netrsc.orgresearchgate.net The tin(IV) center in this compound can typically expand its coordination number to five, six, or even seven, allowing for the creation of diverse geometries. researchgate.netmdpi.comresearchgate.net This versatility is central to its potential application in materials science.

Future research will leverage these properties in several key areas:

Semiconducting Materials: By incorporating this compound into conjugated polymer backbones or as a component in hybrid organic-inorganic materials, it may be possible to develop new semiconducting materials. mdpi.com The long octyl chains can enhance solubility and processability, which are critical for device fabrication, while the tin center can influence the material's electronic properties.

Precursors for Nanomaterials: this compound can serve as a molecular precursor for the synthesis of tin(IV) oxide (SnO₂) nanoparticles or thin films. The controlled decomposition of the organometallic precursor allows for precise control over the size, shape, and purity of the resulting inorganic material, which has applications in sensors, catalysts, and transparent conducting oxides.

Luminescent Materials: The coordination of specific organic ligands to the dioctyltin moiety can lead to the development of new luminescent materials. The heavy tin atom can promote intersystem crossing, potentially leading to phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The design of complexes with porphyrin or phthalocyanine ligands, which have known photophysical properties, is a particularly promising direction. researchgate.netrsc.org

Table 2: Potential Applications in Advanced Materials

| Material Type | Design Strategy | Key Properties of this compound | Potential Application |

|---|---|---|---|

| Hybrid Polymers | Incorporation as a comonomer or additive. | Lewis acidity of tin center; solubility from octyl groups. | PVC stabilization, conductive polymers. atamanchemicals.com |

| Tin Oxide Nanomaterials | Controlled thermal or chemical decomposition. | Clean decomposition pathway; precursor for SnO₂. | Gas sensors, transparent electrodes, photocatalysts. acs.org |

| Luminescent Complexes | Coordination with chromophoric ligands (e.g., porphyrins). | Heavy atom effect of tin; defined coordination geometry. researchgate.net | OLEDs, chemical sensors, photodynamic therapy. researchgate.net |

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental synthesis is set to revolutionize the field of organotin chemistry. For this compound, this integrated approach will enable the de novo design of molecules and materials with tailored properties, moving beyond trial-and-error discovery. nih.gov

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict a range of properties before synthesis is attempted. semanticscholar.org This includes:

Structural Prediction: Calculating bond lengths, bond angles, and coordination geometries of potential derivatives.

Spectroscopic Simulation: Predicting NMR chemical shifts (especially for ¹¹⁹Sn), which is a key characterization technique for organotin compounds, as well as IR and UV-Vis spectra. nih.govmdpi.com

Reactivity and Mechanistic Insights: Modeling reaction pathways to understand the mechanisms of functionalization and predict the most favorable products.

Experimental validation will remain crucial. Advanced characterization techniques such as single-crystal X-ray diffraction will provide precise structural data to benchmark and refine computational models. nih.gov Spectroscopic methods like multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) will confirm structures in solution. nih.gov This iterative cycle of prediction, synthesis, and characterization will accelerate the discovery of new materials and functionalities based on the this compound scaffold, enabling a more rational and efficient approach to research in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.